molecular formula C20H44NO3P B14250176 Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester CAS No. 335282-13-8

Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester

Cat. No.: B14250176
CAS No.: 335282-13-8
M. Wt: 377.5 g/mol
InChI Key: ZTTSXYSKTHNMTJ-UHFFFAOYSA-N
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Description

Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester is a chemical compound with the molecular formula C20H44NO3P. It is known for its unique structure, which includes a phosphonic acid group esterified with dibutyl groups and a 1-methyl-1-(octylamino)propyl substituent. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester typically involves the esterification of phosphonic acid derivatives with dibutyl alcohol in the presence of a catalyst. One common method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester . The reaction conditions often require heating and the use of solvents such as toluene or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acid derivatives, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized phosphonates .

Scientific Research Applications

Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid group can form strong bonds with metal ions, making it a potent inhibitor of metalloproteases. Additionally, the ester groups can undergo hydrolysis to release active phosphonic acid derivatives, which can interact with various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dibutyl ester include:

  • Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dimethyl ester
  • Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, diethyl ester
  • Phosphonic acid, [1-methyl-1-(octylamino)propyl]-, dipropyl ester

Uniqueness

What sets this compound apart from its similar compounds is its specific ester groups, which can influence its solubility, reactivity, and interaction with biological targets.

Properties

CAS No.

335282-13-8

Molecular Formula

C20H44NO3P

Molecular Weight

377.5 g/mol

IUPAC Name

N-(2-dibutoxyphosphorylbutan-2-yl)octan-1-amine

InChI

InChI=1S/C20H44NO3P/c1-6-10-13-14-15-16-17-21-20(5,9-4)25(22,23-18-11-7-2)24-19-12-8-3/h21H,6-19H2,1-5H3

InChI Key

ZTTSXYSKTHNMTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(C)(CC)P(=O)(OCCCC)OCCCC

Origin of Product

United States

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